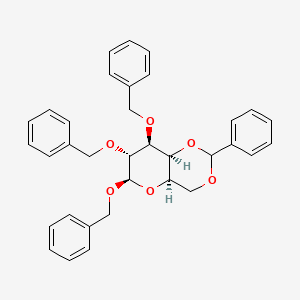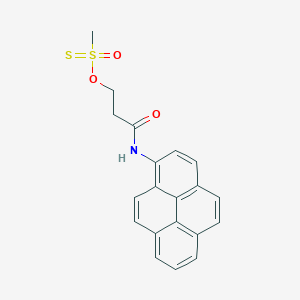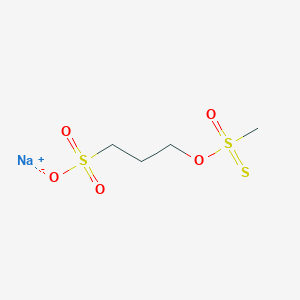
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is a significant compound in the biomedical sector, playing a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions. This compound possesses an extraordinary configuration, exhibiting exceptional promise in the realm of potential antiviral and antitumor therapeutics.
Mechanism of Action
Target of Action
It is known that this compound plays a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions .
Mode of Action
It is known that this compound possesses an extraordinary configuration, which exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .
Biochemical Pathways
It is known that protected carbohydrate hemiacetals like this compound may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .
Result of Action
It is known that this compound exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .
Biochemical Analysis
Biochemical Properties
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose plays a pivotal role in biochemical reactions, particularly in the production of pharmaceuticals aimed at treating specific afflictions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for nucleophilic addition reactions, which are crucial in the synthesis of glycosyl donors . The nature of these interactions often involves the formation of glycosidic bonds, which are essential in the construction of complex carbohydrates and glycoconjugates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. For example, the compound may inhibit certain glycosidases, thereby preventing the breakdown of glycosidic bonds and altering the metabolic pathways of carbohydrates . Additionally, changes in gene expression induced by this compound can result in the upregulation or downregulation of specific proteins involved in cellular metabolism and signaling.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are essential for the synthesis and breakdown of glycosidic bonds . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is typically synthesized through a series of protection and deprotection steps involving benzylation and benzylidene acetal formationThe reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions to maintain product purity and yield. The process is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: PCC, CrO3 in solvents like dichloromethane (DCM).
Reduction: LiAlH4 in ether or THF.
Substitution: Benzyl chloride, sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions include benzylated derivatives, aldehydes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is extensively utilized in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and as a probe for glycosylation processes.
Medicine: Potential antiviral and antitumor agent, used in the development of therapeutic drugs.
Industry: In the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Similar in structure but differs in the configuration of the sugar moiety.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another derivative of galactopyranose with acetyl groups instead of benzyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar acetylated compound but with a different sugar configuration.
Uniqueness
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is unique due to its specific benzylidene acetal protection, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
(4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-JYYQWNAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)


![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B1139944.png)







![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)

